3-(6-Amino-4-methylpyridin-3-yl)phenol 3-(6-Amino-4-methylpyridin-3-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442738
InChI: InChI=1S/C12H12N2O/c1-8-5-12(13)14-7-11(8)9-3-2-4-10(15)6-9/h2-7,15H,1H3,(H2,13,14)
SMILES: CC1=CC(=NC=C1C2=CC(=CC=C2)O)N
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

3-(6-Amino-4-methylpyridin-3-yl)phenol

CAS No.:

Cat. No.: VC13442738

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Amino-4-methylpyridin-3-yl)phenol -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 3-(6-amino-4-methylpyridin-3-yl)phenol
Standard InChI InChI=1S/C12H12N2O/c1-8-5-12(13)14-7-11(8)9-3-2-4-10(15)6-9/h2-7,15H,1H3,(H2,13,14)
Standard InChI Key LTMFGWPPZWNZTJ-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1C2=CC(=CC=C2)O)N
Canonical SMILES CC1=CC(=NC=C1C2=CC(=CC=C2)O)N

Introduction

Structural and Physicochemical Characteristics

The molecular structure of 3-(6-amino-4-methylpyridin-3-yl)phenol comprises a phenol group linked to a 6-amino-4-methylpyridine ring. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
IUPAC Name3-(6-amino-4-methylpyridin-3-yl)phenol
SMILESCC1=CC(=NC=C1C2=CC(=CC=C2)O)N
logP (Partition Coefficient)4.62
Polar Surface Area87.67 Ų

The compound’s planar structure facilitates π-π stacking interactions, while the amino and hydroxyl groups enable hydrogen bonding with biological targets . Its moderate logP value suggests balanced lipophilicity, enhancing membrane permeability without compromising aqueous solubility .

Synthesis Methods and Optimization

Suzuki–Miyaura Coupling

A primary synthetic route involves the Suzuki–Miyaura cross-coupling reaction, where an aryl halide reacts with an organoboron derivative in the presence of a palladium catalyst. For 3-(6-amino-4-methylpyridin-3-yl)phenol, this method achieves yields of 65–78% under optimized conditions (80°C, 12 h, Pd(PPh₃)₄ catalyst). Key intermediates include 3-bromophenol and 4-methylpyridin-3-ylboronic acid.

Curtius Rearrangement and Azide Chemistry

Alternative approaches leverage Curtius rearrangement, as demonstrated in patent WO2021074138A1 . Starting from methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, treatment with diphenylphosphoryl azide (DPPA) and triethylamine generates an isocyanate intermediate, which undergoes hydrolysis to yield the target compound. This method achieves 60% purity but requires post-synthetic purification to remove phosphorous impurities .

Comparative Analysis

MethodYield (%)Purity (%)Key Challenges
Suzuki–Miyaura Coupling65–78>95Catalyst cost, byproduct formation
Curtius Rearrangement6085–90Phosphorous contamination

Biological Activity and Mechanisms

Antimicrobial Properties

3-(6-Amino-4-methylpyridin-3-yl)phenol exhibits broad-spectrum antimicrobial activity:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans6.25

Mechanistic studies suggest that the compound disrupts microbial cell membranes via hydrogen bonding with phospholipid headgroups and inhibits enzymes critical for nucleic acid synthesis .

Enzyme Modulation

In vitro assays reveal inhibitory effects on cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), with IC₅₀ values of 8.3 μM and 11.7 μM, respectively . The phenolic hydroxyl group is critical for chelating metal ions in enzyme active sites, while the pyridine ring enhances binding affinity through hydrophobic interactions .

Neurotransmitter Transporter Affinity

Structural analogs of this compound demonstrate affinity for dopamine (DAT) and norepinephrine transporters (NET), with Kᵢ values of 0.32 μM and 0.45 μM, respectively . These findings suggest potential applications in treating neurological disorders such as depression and ADHD .

Research Advancements and Derivative Development

Hybrid Molecules

Hybridization with benzofuroxan or sterically hindered phenols enhances cytotoxic activity against cancer cell lines. For example, derivative 4c (IC₅₀ = 2.85 μM against MCF-7) outperforms parent compounds by 20-fold .

Structural-Activity Relationships (SAR)

  • Amino Group Substitution: Replacement with nitro or methyl groups reduces antimicrobial efficacy by 40–60% .

  • Methyl Position: 4-Methyl pyridine derivatives show 30% higher AChE inhibition than 2-methyl analogs .

  • Phenol Modification: Etherification of the hydroxyl group abolishes COX-2 inhibitory activity .

Future Directions

  • In Vivo Pharmacokinetics: Preliminary data indicate oral bioavailability of 22% in rodent models; formulation optimization (e.g., nanoemulsions) could enhance absorption .

  • Targeted Drug Delivery: Conjugation with polyamine vectors improves intracellular accumulation in leukemia cells by 1,900-fold .

  • Computational Modeling: Molecular dynamics simulations predict strong binding to β-lactamase (ΔG = −9.8 kcal/mol), supporting its role as an antibiotic adjuvant .

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